molecular formula C16H25N3O3S B2690180 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline CAS No. 885531-23-7

2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline

Cat. No.: B2690180
CAS No.: 885531-23-7
M. Wt: 339.45
InChI Key: YCQBQUCVWVMBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline involves multiple steps, typically starting with the preparation of the azepane ring and the morpholine sulfonyl group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods often involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azepane ring and morpholine sulfonyl group play crucial roles in binding to these targets, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline include:

  • 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)benzene
  • 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)pyridine

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the azepane ring and morpholine sulfonyl group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(azepan-1-yl)-5-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c17-15-13-14(23(20,21)19-9-11-22-12-10-19)5-6-16(15)18-7-3-1-2-4-8-18/h5-6,13H,1-4,7-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQBQUCVWVMBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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